molecular formula C17H21NO B11859510 3-(Hept-1-en-1-yl)-2-methylquinolin-4(1h)-one CAS No. 36970-31-7

3-(Hept-1-en-1-yl)-2-methylquinolin-4(1h)-one

Cat. No.: B11859510
CAS No.: 36970-31-7
M. Wt: 255.35 g/mol
InChI Key: IJPSGNWBNQZSSS-JXMROGBWSA-N
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Description

3-(Hept-1-en-1-yl)-2-methylquinolin-4(1h)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a hept-1-en-1-yl group attached to the quinoline core, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hept-1-en-1-yl)-2-methylquinolin-4(1h)-one typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Alkylation: The hept-1-en-1-yl group can be introduced via alkylation reactions using appropriate alkyl halides or alkenes under basic conditions.

    Methylation: The methyl group at the 2-position can be introduced using methylating agents such as methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Hept-1-en-1-yl)-2-methylquinolin-4(1h)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the quinoline core to tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated or nitro-substituted quinoline derivatives.

Scientific Research Applications

3-(Hept-1-en-1-yl)-2-methylquinolin-4(1h)-one has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Hept-1-en-1-yl)-2-methylquinolin-4(1h)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Methylquinolin-4(1h)-one: Lacks the hept-1-en-1-yl group, resulting in different chemical and biological properties.

    3-(Hept-1-en-1-yl)quinolin-4(1h)-one: Lacks the methyl group at the 2-position, which may affect its reactivity and biological activity.

    3-(Hept-1-en-1-yl)-2-methylquinoline: Lacks the carbonyl group at the 4-position, leading to different chemical behavior.

Uniqueness

3-(Hept-1-en-1-yl)-2-methylquinolin-4(1h)-one is unique due to the presence of both the hept-1-en-1-yl and methyl groups, which can influence its chemical reactivity and biological activity. This combination of substituents may impart unique properties that are not observed in similar compounds.

Properties

CAS No.

36970-31-7

Molecular Formula

C17H21NO

Molecular Weight

255.35 g/mol

IUPAC Name

3-[(E)-hept-1-enyl]-2-methyl-1H-quinolin-4-one

InChI

InChI=1S/C17H21NO/c1-3-4-5-6-7-10-14-13(2)18-16-12-9-8-11-15(16)17(14)19/h7-12H,3-6H2,1-2H3,(H,18,19)/b10-7+

InChI Key

IJPSGNWBNQZSSS-JXMROGBWSA-N

Isomeric SMILES

CCCCC/C=C/C1=C(NC2=CC=CC=C2C1=O)C

Canonical SMILES

CCCCCC=CC1=C(NC2=CC=CC=C2C1=O)C

Origin of Product

United States

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